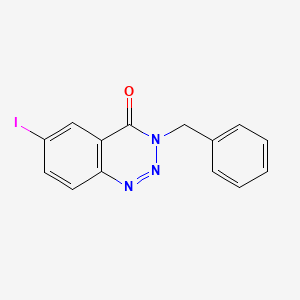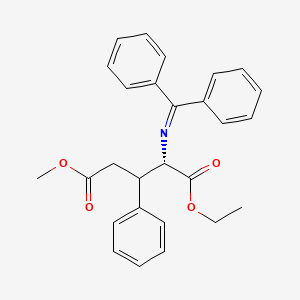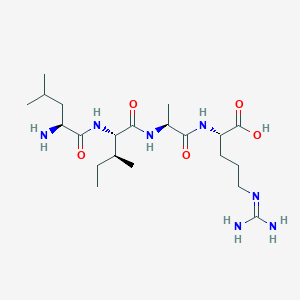
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of the amino acids leucine, isoleucine, alanine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or LPPS, with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or other chemical reagents.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
Peptides like L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine are studied for their potential roles in:
Chemistry: As building blocks for more complex molecules.
Biology: As signaling molecules or components of larger proteins.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of peptides depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely.
相似化合物的比较
Similar Compounds
L-Leucyl-L-isoleucyl-L-alanyl-L-ornithine: A similar peptide without the diaminomethylidene group.
L-Leucyl-L-isoleucyl-L-alanyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine may have unique properties due to the presence of the diaminomethylidene group, which could affect its biological activity and interactions.
属性
CAS 编号 |
650600-98-9 |
|---|---|
分子式 |
C21H41N7O5 |
分子量 |
471.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H41N7O5/c1-6-12(4)16(28-18(30)14(22)10-11(2)3)19(31)26-13(5)17(29)27-15(20(32)33)8-7-9-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |
InChI 键 |
UHCQUYHTQONREX-QXKUPLGCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
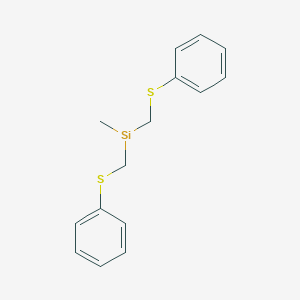
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
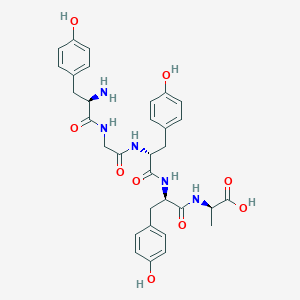
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
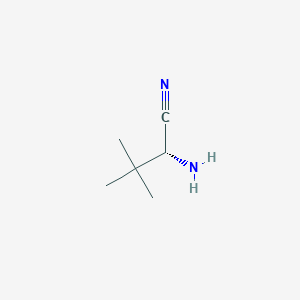
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)

